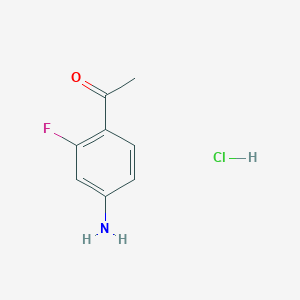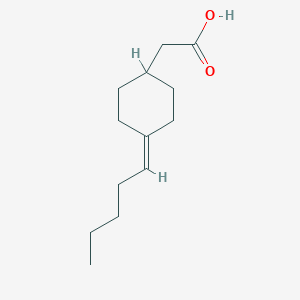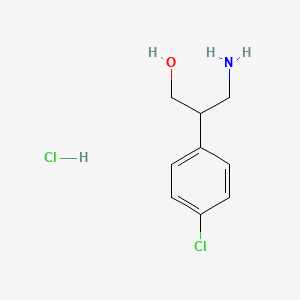![molecular formula C12H18N2O5 B1381873 tert-Butyl 2,4-dioxo-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate CAS No. 1946021-28-8](/img/structure/B1381873.png)
tert-Butyl 2,4-dioxo-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate
説明
“tert-Butyl 2,4-dioxo-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate” is a chemical compound with the molecular formula C12H18N2O5 . It has an average mass of 270.282 Da and a monoisotopic mass of 270.121582 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N2O5/c1-11(2,3)19-10(17)14-6-4-5-12(7-14)8(15)13-9(16)18-12/h4-7H2,1-3H3,(H,13,15,16) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 270.29 . The compound should be stored in a refrigerator .科学的研究の応用
Supramolecular Arrangements
Graus et al. (2010) discuss the molecular and crystal structure relationships of derivatives including 8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane. Their study highlights the role of substituents in supramolecular arrangements, emphasizing the interactions between hydantoin rings and forming different structural types based on these interactions (Graus et al., 2010).
Reaction Pathways
Moskalenko and Boev (2012) report on the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, detailing the formation of isomeric condensation products and their yields. This study provides insights into the chemical reactivity and potential pathways for creating derivative compounds (Moskalenko & Boev, 2012).
Reduction Processes
Stepakov et al. (2009) focus on the selective reduction of compounds related to tert-butyl 2,4-dioxo-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate. They explore the reduction at the carbonyl group, contributing to the understanding of functional group transformations in these compounds (Stepakov et al., 2009).
Conformational Analysis
Fernandez et al. (2002) synthesized derivatives for use in peptide synthesis, exploring the conformational aspects of these compounds. Their research provides valuable insights into the structural behavior of similar spirocyclic compounds (Fernandez et al., 2002).
Crystal Structure Studies
Żesławska et al. (2017) carried out crystallographic studies on enantiomers of this compound derivatives. They compared the conformation of these compounds with other structures, contributing to the understanding of molecular interactions in solid-state chemistry (Żesławska et al., 2017).
Synthesis Routes
Meyers et al. (2009) describe synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound. This study provides insights into efficient and scalable synthesis methods for such spirocyclic compounds (Meyers et al., 2009).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
特性
IUPAC Name |
tert-butyl 2,4-dioxo-1-oxa-3,9-diazaspiro[4.5]decane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5/c1-11(2,3)19-10(17)14-6-4-5-12(7-14)8(15)13-9(16)18-12/h4-7H2,1-3H3,(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYOLMHKHVOXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)C(=O)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



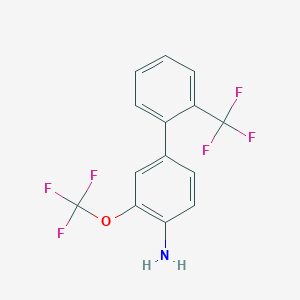
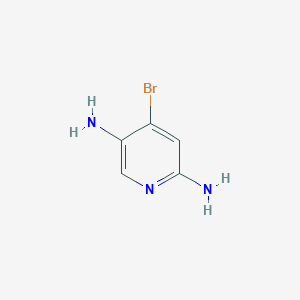

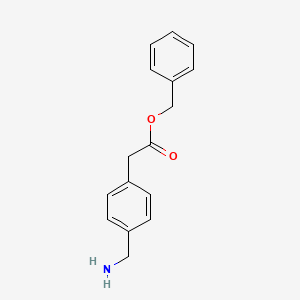

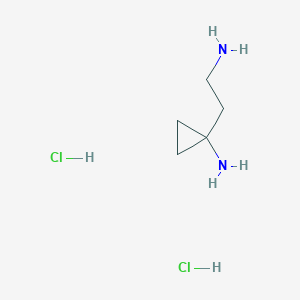

![3-Azabicyclo[3.2.1]octane-8-carbonitrile hydrochloride](/img/structure/B1381806.png)
![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1381807.png)
![tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1381808.png)
